molecular formula C25H27NO5 B11649915 Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11649915
M. Wt: 421.5 g/mol
InChI Key: CFMPFZJISZZWDF-UHFFFAOYSA-N
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Description

Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methoxyphenyl and methylphenyl groups, as well as ester functionalities. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:

    Knoevenagel Condensation: The initial step often involves the condensation of ethyl acetoacetate with an aldehyde, such as 4-methoxybenzaldehyde, in the presence of a base like piperidine.

    Cyclization: The resulting intermediate undergoes cyclization with ammonium acetate to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the diethyl ester groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Various substitution reactions can occur at the aromatic rings or the dihydropyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a calcium channel blocker. Dihydropyridines are known to interact with L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release.

Medicine

Medically, dihydropyridine derivatives are used in the treatment of cardiovascular diseases, such as hypertension and angina. The specific compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. Its methoxy and methyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-5-30-24(27)21-15-26(19-11-7-17(3)8-12-19)16-22(25(28)31-6-2)23(21)18-9-13-20(29-4)14-10-18/h7-16,23H,5-6H2,1-4H3

InChI Key

CFMPFZJISZZWDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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